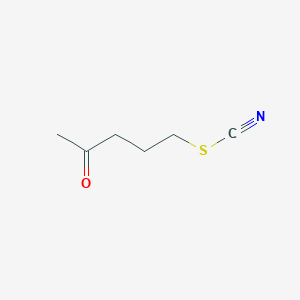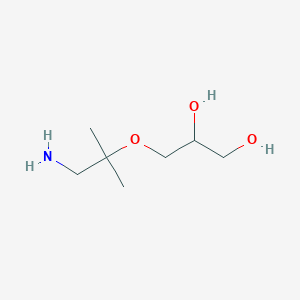
3-(1-Amino-2-methylpropan-2-yl)oxypropane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Amino-2-methylpropan-2-yl)oxypropane-1,2-diol, commonly known as AMPPD, is a chemical compound used in scientific research as a substrate for detecting alkaline phosphatase activity. AMPPD is a colorless and water-soluble compound that emits light when it reacts with alkaline phosphatase enzymes, making it a useful tool in various biochemical assays.
Mécanisme D'action
When AMPPD reacts with alkaline phosphatase enzymes, it undergoes a hydrolysis reaction that results in the release of 4-methoxy-2-nitrophenol and the emission of light. The emitted light can be detected using a luminometer, providing a quantitative measure of alkaline phosphatase activity.
Effets Biochimiques Et Physiologiques
AMPPD does not have any known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AMPPD as a substrate for alkaline phosphatase detection is its high sensitivity and low background signal. This makes it a useful tool for detecting low levels of alkaline phosphatase activity in biological samples. However, one of the limitations of using AMPPD is its relatively short half-life, which means that it must be used immediately after preparation.
Orientations Futures
There are several future directions for the use of AMPPD in scientific research. One potential application is in the development of new diagnostic assays for detecting alkaline phosphatase activity in clinical samples. Another potential direction is in the development of new fluorescent probes that can be used to detect other types of enzymes or biological molecules. Additionally, there is potential for the use of AMPPD in the development of new therapeutic agents that target alkaline phosphatase activity in disease states.
Méthodes De Synthèse
AMPPD can be synthesized through a multi-step process involving the reaction of 3-amino-1,2-propanediol with isobutylene oxide and phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to form AMPPD.
Applications De Recherche Scientifique
AMPPD is commonly used in scientific research as a substrate for detecting alkaline phosphatase activity. Alkaline phosphatase is an enzyme that is present in various tissues and is involved in many biological processes. The detection of alkaline phosphatase activity is important in various fields of research, including biochemistry, cell biology, and molecular biology.
Propriétés
Numéro CAS |
152399-01-4 |
|---|---|
Nom du produit |
3-(1-Amino-2-methylpropan-2-yl)oxypropane-1,2-diol |
Formule moléculaire |
C7H17NO3 |
Poids moléculaire |
163.21 g/mol |
Nom IUPAC |
3-(1-amino-2-methylpropan-2-yl)oxypropane-1,2-diol |
InChI |
InChI=1S/C7H17NO3/c1-7(2,5-8)11-4-6(10)3-9/h6,9-10H,3-5,8H2,1-2H3 |
Clé InChI |
QIOYXVDPGZVDOJ-UHFFFAOYSA-N |
SMILES |
CC(C)(CN)OCC(CO)O |
SMILES canonique |
CC(C)(CN)OCC(CO)O |
Synonymes |
1,2-Propanediol, 3-(2-amino-1,1-dimethylethoxy)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



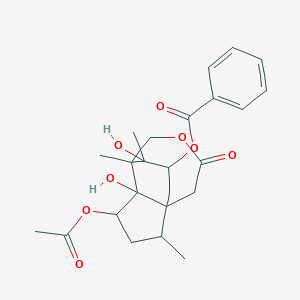
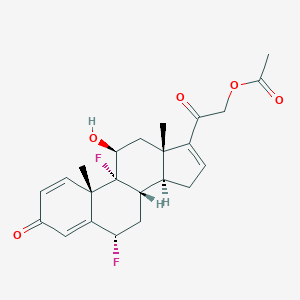

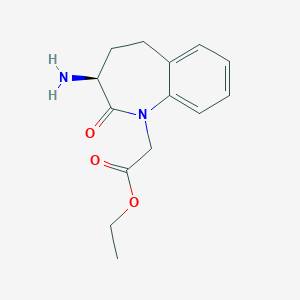
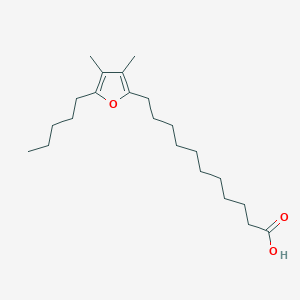
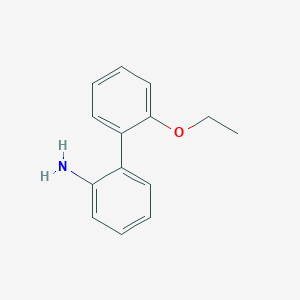
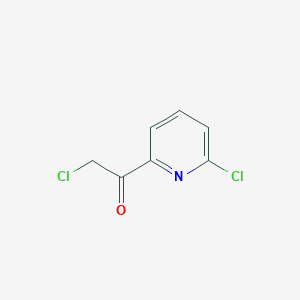

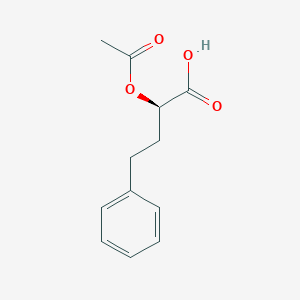
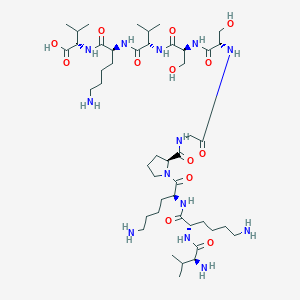
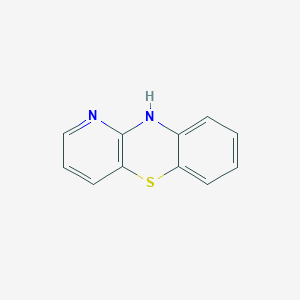

![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)
